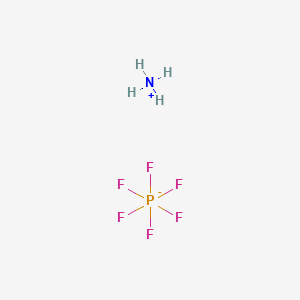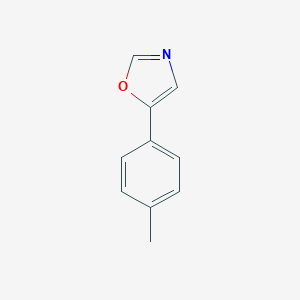
デロン
概要
説明
Derrone is a naturally occurring compound found in various plants, including Erythrina orientalis and Cudrania tricuspidata. It has garnered significant attention due to its potential therapeutic properties, particularly in cancer treatment. Derrone exhibits various biological activities, including inhibition of cell growth and induction of cell death in cancer cells .
科学的研究の応用
Derrone has a wide range of scientific research applications:
Chemistry: Derrone is studied for its potential as a chemical probe to investigate various biochemical pathways.
Biology: It is used to study cell signaling pathways and cellular responses to stress.
Medicine: Derrone has shown promise as an anticancer agent by inducing cell death in cancer cells through mechanisms such as autophagy and apoptosis
作用機序
Target of Action
Derrone, a prenylated isoflavone , has been identified to target multiple proteins in the cell. The primary targets of Derrone are the Transforming Growth Factor-β (TGF-β) Type 1 Receptor Kinase and Aurora kinases . These proteins play crucial roles in cell proliferation, differentiation, and apoptosis.
Mode of Action
Derrone interacts with its targets in a unique manner. Molecular docking studies predict that Derrone fits potently into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP . This interaction inhibits the TGF-β1-induced phosphorylation and nuclear translocations of Smad2/3 . In the case of Aurora kinases, Derrone exhibits an ability to inhibit the phosphorylation of histone H3 at ser10 .
Biochemical Pathways
Derrone affects several biochemical pathways. In the TGF-β1-stimulated pathway, Derrone significantly decreases the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, accompanied by downregulation of α-SMA expression . In the Aurora kinase pathway, Derrone impairs the mitotic spindle checkpoint and leads to endoreduplication in cancer cells .
Result of Action
Derrone’s action results in significant molecular and cellular effects. It inhibits cell growth of various cancer cells and induces autophagic cell death . Derrone also shows anti-fibrotic effects on TGF-β1-stimulated MRC-5 lung fibroblast cells and bleomycin-induced lung fibrosis . Furthermore, it suppresses human platelet aggregation and thrombin-induced clot formation .
生化学分析
Biochemical Properties
Derrone has been characterized as an Aurora kinase inhibitor . Aurora kinases are serine/threonine kinases that play a key role in cell division during mitosis . Derrone exhibits an ability to inhibit the phosphorylation of histone H3 at ser10, both in kinase assay and at the cellular level .
Cellular Effects
Derrone has been found to inhibit cell growth of various cancer cells . It induces autophagic cell death through the increase of cytoplasmic Ca 2+ and reactive oxygen species (ROS) . The treatment of autophagy inhibitor reversed Derrone-mediated cell death, suggesting that Derrone induces autophagic cell death .
Molecular Mechanism
Derrone exerts its effects at the molecular level through its interactions with Aurora kinases . It inhibits the phosphorylation of histone H3 at ser10, impairing the mitotic spindle checkpoint and leading to endoreduplication in cancer cells . Derrone also induces sustained phosphorylation of ERK, and the inhibition of ERK phosphorylation using U0126 (ERK inhibitor) markedly attenuated Derrone-induced cell death .
Temporal Effects in Laboratory Settings
It has been observed that Derrone significantly inhibits the formation and growth of MCF7 tumor spheroids .
Metabolic Pathways
Its role as an Aurora kinase inhibitor suggests that it may interact with enzymes involved in cell division and growth .
準備方法
Synthetic Routes and Reaction Conditions: Derrone can be extracted from natural sources such as Erythrina orientalis and Cudrania tricuspidata. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of Derrone involves large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography. The process ensures the isolation of Derrone in sufficient quantities for research and potential therapeutic use .
化学反応の分析
Types of Reactions: Derrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Derrone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Derrone can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
類似化合物との比較
Derrone is unique compared to other similar compounds due to its multiple mechanisms of action and broad range of biological activities. Similar compounds include:
VX680: A well-known Aurora kinase inhibitor that shares similar cell proliferation profiles with Derrone.
Gefitinib and Erlotinib: Targeted cancer therapies that selectively attack cancer cells, similar to Derrone’s anticancer properties.
Derrone’s ability to induce autophagy, inhibit Aurora kinases, and target TGF-β receptor pathways makes it a versatile compound with significant potential in various therapeutic applications.
特性
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPWSSGRVZENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















